molecular formula C9H8N2O3S B1321590 Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate CAS No. 40019-37-2

Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate

Cat. No. B1321590
CAS RN: 40019-37-2
M. Wt: 224.24 g/mol
InChI Key: KHYPIRIAQVXZAM-UHFFFAOYSA-N
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Description

Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate is a compound that belongs to the class of heterocyclic compounds, which are of significant interest in the field of medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties. Although the specific compound is not directly mentioned in the provided papers, related compounds with thiophene and oxadiazole moieties have been synthesized and studied for their structural and electronic characteristics, as well as their potential applications in various fields.

Synthesis Analysis

The synthesis of related compounds involves various cyclization reactions and the formation of heterocyclic systems. For instance, the synthesis of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate involves crystallization in the monoclinic crystal system and is characterized by C-H...O interactions within the crystal structure . Similarly, the synthesis of Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate and its derivatives involves reactions with carbon disulfide, halo compounds, and hydrazine to afford various heterocyclic derivatives . These synthetic strategies highlight the versatility of reactions involving thiophene and oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is often characterized using spectroscopic methods and X-ray crystallography. For example, the crystal structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was optimized using density functional theory (DFT) calculations, and the molecular packing modes were analyzed using 3D energy frameworks . The molecular structure of Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate was also confirmed by X-ray diffraction and characterized by C-H...π intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored through various reactions. For instance, Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate undergoes heterocyclization reactions to yield bisthiazole, bisthiolane, oxadiazole, and triazole derivatives . These reactions demonstrate the potential of ethyl thiophene-oxadiazole derivatives to participate in diverse chemical transformations, leading to a variety of functionalized heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-oxadiazole derivatives are influenced by their molecular structure. The photophysical and electrochemical properties of thiophene substituted 1,3,4-oxadiazole derivatives have been studied for their potential in optoelectronic applications. The compounds exhibit fluorescence and their dipole moments were calculated, indicating a more polar electron distribution in the excited state compared to the ground state . The HOMO-LUMO energy gap and molecular electrostatic potential maps provide insights into the electronic properties and reactive sites of these molecules .

Scientific Research Applications

1. Pharmacological Potential

Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate and its derivatives have been identified as crucial scaffolds for pharmacological activity due to their diverse pharmacological potential. These heterocyclic systems, specifically 1,3,4-oxadiazoles, have been found to possess antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The structural uniqueness of these compounds allows them to engage in hydrogen bonding interactions with various enzymes and receptors, enhancing their pharmacological activity (Lelyukh, 2019; Verma et al., 2019; Wang et al., 2022).

2. Chemical and Medicinal Synthesis

The synthesis of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives has been a focus in medicinal chemistry due to their favorable physical, chemical, and pharmacokinetic properties. These compounds play a pivotal role in the development of new medicinal agents, offering a wide range of applications in medicinal chemistry, such as anticancer, antifungal, antibacterial, and anti-inflammatory agents. The synthesis methods include intramolecular dehydration of 1,2-diacylhydrazines and the interaction of hydrazyl carboxylic acid hydrazides with carbon disulfide, among others (Kayukova, 2005; Karpenko et al., 2020; Nayak & Poojary, 2019).

3. Applications in Material Science and Organic Electronics

Besides their prominent role in pharmacology, 1,3,4-oxadiazole scaffolds are also recognized for their applications in material science and organic electronics. These compounds are used in polymers, luminescence-producing materials, electron-transporting materials, and as corrosion inhibitors. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them a prominent choice for various applications, including metal-ion sensors and chemosensors (Rana et al., 2020; Sharma et al., 2022; Salimgareeva & Kolesov, 2005).

Safety And Hazards

While specific safety and hazard information for Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate is not available, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Oxadiazoles have established their potential for a wide range of applications, including as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and more . The current compilation covers the synthesis of all regioisomeric forms taking representative examples, medicinal applications of oxadiazoles, and other miscellaneous applications . This suggests a promising future for the development and application of Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate and similar compounds.

properties

IUPAC Name

ethyl 5-thiophen-2-yl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-2-13-9(12)7-10-8(14-11-7)6-4-3-5-15-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYPIRIAQVXZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229090
Record name Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate

CAS RN

40019-37-2
Record name Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40019-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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